1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-15-6-11-19-18(14-15)20(24)21(25)23(19)12-5-13-26-17-9-7-16(8-10-17)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPUYLQHLNNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Methylation of Isatin
Methylation at the C-5 position of isatin is achieved via Friedel-Crafts alkylation using methyl chloride or bromide in the presence of Lewis acids like aluminum chloride. Alternatively, 5-methylindole can be oxidized to 5-methylisatin using nitric acid (HNO₃) or potassium permanganate (KMnO₄) under acidic conditions. For instance, oxidation with 65% HNO₃ at 60–70°C yields 5-methylisatin in ~70% purity, requiring recrystallization from ethanol for further use.
Functional Group Interconversion
In cases where direct methylation is inefficient, 5-nitroisatin may serve as a precursor. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by Sandmeyer reaction to introduce the methyl group. This method, while lengthier, avoids harsh alkylation conditions and improves regioselectivity.
Synthesis of 3-(4-tert-Butylphenoxy)Propyl Bromide
The side chain 3-(4-tert-butylphenoxy)propyl bromide is synthesized through nucleophilic substitution:
Alkylation of 4-tert-Butylphenol
4-tert-Butylphenol reacts with 1,3-dibromopropane in a 1:1 molar ratio using potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, yielding 3-(4-tert-butylphenoxy)propyl bromide after 12 hours (Table 1).
Table 1: Optimization of Side Chain Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 85 |
| NaH | THF | 60 | 8 | 72 |
| Cs₂CO₃ | Acetone | 50 | 24 | 68 |
N-Alkylation of 5-Methylisatin
Introducing the 3-(4-tert-butylphenoxy)propyl group at the N-1 position of 5-methylisatin is critical. Two methods dominate:
Phase-Transfer Catalyzed Alkylation
A mixture of 5-methylisatin (1 equiv), 3-(4-tert-butylphenoxy)propyl bromide (1.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in dichloromethane (DCM) reacts with aqueous NaOH (50%) at 40°C for 6 hours. This method achieves 78% yield, with minimal hydrolysis of the isatin carbonyl groups.
Microwave-Assisted Alkylation
Microwave irradiation (150 W, 100°C) accelerates the reaction in DMF using K₂CO₃ as a base, reducing the reaction time to 30 minutes. While yields remain comparable (75–80%), this approach minimizes thermal degradation.
Purification and Characterization
Crystallization
Crude product is dissolved in hot ethanol and filtered to remove inorganic salts. Slow cooling to 4°C induces crystallization, yielding 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione as pale-yellow needles.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.33 (s, 9H, tert-butyl), 2.45 (s, 3H, C5-CH₃), 3.98–4.12 (m, 2H, OCH₂), 6.82–7.45 (m, 6H, aromatic).
Challenges and Optimization
Competing Reactions
Over-alkylation at the C-3 position of isatin is mitigated by using a slight excess of alkylating agent (1.2 equiv) and polar aprotic solvents (DMF, DMSO) to stabilize the transition state.
Solvent Selection
DMF outperforms THF and acetone in alkylation efficiency due to its high polarity and ability to dissolve both organic and inorganic species.
Comparative Analysis of Methods
Table 2: Alkylation Method Efficacy
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phase-transfer catalysis | DCM/NaOH, 40°C, 6h | 78 | 98 |
| Microwave-assisted | DMF/K₂CO₃, 100°C, 0.5h | 80 | 97 |
| Conventional heating | DMF/K₂CO₃, 80°C, 12h | 75 | 96 |
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or antagonist of certain receptors or enzymes, modulating their activity and influencing biological pathways . For example, it has been studied for its potential to inhibit monoamine oxidase B and antagonize histamine H3 receptors, which are involved in neurological processes .
Comparison with Similar Compounds
1-[3-(4-tert-butylphenoxy)propyl]piperidine: This compound shares a similar structure but with a piperidine ring instead of an indole core.
4-tert-butylphenoxyalkoxyamines: These compounds have variations in the alkyl chain length and cyclic amines, offering different biological activities.
Uniqueness: 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione stands out due to its unique combination of the indole core and tert-butylphenoxy group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Biological Activity
1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This compound features a unique structural framework that includes a tert-butylphenoxy group and an indole-2,3-dione moiety, making it a subject of interest in medicinal chemistry and pharmacological research.
The molecular formula of this compound is with a molecular weight of approximately 351.44 g/mol. The InChI key for this compound is ZMPWINLYGWYVTJ-UHFFFAOYSA-N, which can be used for database searches.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:
- Antioxidant Activity : Indole derivatives are known for their antioxidant properties. The compound's structure suggests it may exhibit significant radical scavenging abilities, potentially comparable to well-known antioxidants like ascorbic acid .
- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cancer cell lines are under investigation, focusing on its mechanism of action and efficacy against different types of tumors.
- Neuroprotective Effects : The compound may possess neuroprotective properties, which are critical in the context of neurodegenerative diseases. Studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced damage .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antioxidant Studies :
-
Cancer Research :
- In vitro studies have indicated that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific effects of this compound on cancer cell lines are being explored to determine its potential as an anticancer agent.
-
Neuroprotection :
- Research focusing on neuroprotective agents has shown that certain indole derivatives can activate neuroprotective signaling pathways, such as ERK/MAPK and PI3K/Akt pathways, which are crucial for cell survival under oxidative stress conditions . This indicates a promising avenue for further investigation into the neuroprotective effects of this compound.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[3-(4-tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dione | Structure | Antioxidant, anticancer |
| 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-isatin | Structure | Neuroprotective effects |
This table highlights that while these compounds share structural similarities, their biological activities may vary significantly based on subtle differences in their chemical structure.
Q & A
Q. Q1: What are the common synthetic routes for 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : A typical approach involves coupling 5-methyl-1H-indole-2,3-dione with 3-(4-tert-butylphenoxy)propyl halides via nucleophilic substitution. Refluxing in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ facilitates the reaction .
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .
Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Analysis : ¹H and ¹³C NMR are essential for confirming substituent positions. Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and the indole-dione carbonyls (δ ~170–175 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₅NO₄: 392.1858). IR spectroscopy confirms carbonyl stretches (~1750 cm⁻¹) .
Advanced Mechanistic and Stability Studies
Q. Q3: How can researchers resolve contradictions in reported spectral data for derivatives of this compound?
Methodological Answer:
- Comparative Analysis : Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structural confirmation if crystals are obtainable) .
- Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Reproduce experiments under identical conditions to isolate discrepancies .
Q. Q4: What strategies are effective for studying the hydrolytic stability of the propyl-phenoxy linkage under physiological conditions?
Methodological Answer:
- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Use pseudo-first-order kinetics to calculate half-life .
- Stabilization Approaches : Introduce steric hindrance (e.g., methyl groups) near the ether linkage or use deuterated solvents to probe reaction mechanisms .
Computational and Biological Relevance
Q. Q5: How can molecular docking predict the interaction of this compound with biological targets like enzymes?
Methodological Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (optimized geometry via Gaussian at B3LYP/6-31G*) and receptor (e.g., PDB ID for relevant enzymes) .
- Validation : Compare docking scores with known inhibitors and validate via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. Q6: What computational methods assess the compound’s potential as a fluorescent probe?
Methodological Answer:
- TD-DFT Calculations : Predict excitation/emission wavelengths using time-dependent density functional theory (e.g., CAM-B3LYP/6-311+G(d,p)).
- Experimental Validation : Measure fluorescence quantum yield in solvents of varying polarity (e.g., cyclohexane vs. ethanol) to correlate with computational data .
Experimental Design and Troubleshooting
Q. Q7: How should researchers design experiments to investigate the compound’s reactivity under photolytic conditions?
Methodological Answer:
Q. Q8: What are best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Batch vs. Flow Chemistry : For >10 g scales, consider continuous flow reactors to maintain temperature control and mixing efficiency .
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction time and improve reproducibility .
Data Interpretation and Publication
Q. Q9: How to address low reproducibility in biological activity assays for this compound?
Methodological Answer:
Q. Q10: What guidelines ensure rigorous reporting of synthetic procedures in publications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
